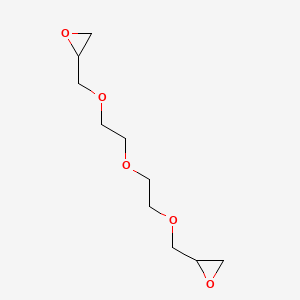

Diethylene glycol diglycidyl ether

Description

The exact mass of the compound this compound is 218.11542367 g/mol and the complexity rating of the compound is 157. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 517936. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[2-[2-(oxiran-2-ylmethoxy)ethoxy]ethoxymethyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O5/c1(3-12-5-9-7-14-9)11-2-4-13-6-10-8-15-10/h9-10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEFYJVFBMNOLBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COCCOCCOCC2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O5 | |

| Record name | DIETHYLENE GLYCOL DIGLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0146 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

35004-91-2 | |

| Record name | Oxirane, 2,2′-[oxybis(2,1-ethanediyloxymethylene)]bis-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35004-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70960086 | |

| Record name | 2,2'-{Oxybis[(ethane-2,1-diyl)oxymethylene]}bis(oxirane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70960086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

LIQUID. | |

| Record name | DIETHYLENE GLYCOL DIGLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0146 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 7.5 | |

| Record name | DIETHYLENE GLYCOL DIGLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0146 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

4206-61-5, 39443-66-8 | |

| Record name | Diethylene glycol diglycidyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4206-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethylene glycol diglycidyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004206615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethylene glycol diglycidyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=517936 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxirane, 2-(chloromethyl)-, polymer with .alpha.-hydro-.omega.-hydroxypoly(oxy-1,2-ethanediyl) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-{Oxybis[(ethane-2,1-diyl)oxymethylene]}bis(oxirane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70960086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-[oxybis(ethyleneoxymethylene)]bisoxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.930 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Oxirane, 2-(chloromethyl)-, polymer with α-hydro-ω-hydroxypoly(oxy-1,2-ethanediyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.935 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLENE GLYCOL DIGLYCIDYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DU5YP0O31R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIETHYLENE GLYCOL DIGLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0146 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Diethylene Glycol Diglycidyl Ether (DEGDGE)

For Researchers, Scientists, and Drug Development Professionals

Introduction to Diethylene Glycol Diglycidyl Ether

This compound (DEGDGE) is an aliphatic glycidyl ether characterized by its low viscosity, high reactivity, and good process performance.[1] Its molecular structure, featuring two terminal epoxide groups and a flexible ether backbone, makes it a valuable reactive diluent for high-viscosity epoxy resins, such as those based on bisphenol A.[1][2] The incorporation of DEGDGE into epoxy formulations reduces viscosity, enhancing workability without the need for large quantities of volatile organic solvents.[1] This modification is crucial in the formulation of coatings, adhesives, sealants, and elastomers (CASE applications).[2] Furthermore, its bifunctional nature allows it to be integrated into the polymer network, contributing to the final material's properties.[2]

The Chemistry of DEGDGE Synthesis

The synthesis of DEGDGE is a two-step process involving an initial etherification reaction followed by a ring-closing (epoxidation) reaction. The primary raw materials are diethylene glycol and epichlorohydrin.[1][2]

Step 1: Etherification (Addition Reaction)

In the first step, diethylene glycol reacts with epichlorohydrin in the presence of a Lewis acid catalyst, such as a boron trifluoride etherate complex.[1] The catalyst facilitates the opening of the epoxide ring of epichlorohydrin, allowing for its addition to the hydroxyl groups of diethylene glycol. This reaction forms a halohydrin intermediate.[2] The use of a catalyst is crucial for controlling the reaction and achieving a high yield. The reaction is exothermic, and therefore, epichlorohydrin is typically added dropwise to manage the reaction temperature.[2]

Step 2: Ring-Closing (Epoxidation)

The second step involves the dehydrochlorination of the halohydrin intermediate using a strong base, typically sodium hydroxide or potassium hydroxide.[1][2] This base removes a proton from the hydroxyl group and a chlorine atom from the adjacent carbon, leading to the formation of the new epoxide ring and an inorganic salt byproduct (e.g., sodium chloride).[1][2] This step is also known as the cyclization or ring-forming reaction.

Experimental Protocol: Laboratory-Scale Synthesis of DEGDGE

This protocol details a reliable method for the synthesis of DEGDGE, emphasizing safety and reproducibility.

Materials and Equipment

| Reagents | Equipment |

| Diethylene glycol (DEG), refined | Four-necked round-bottom flask |

| Epichlorohydrin (ECH) | Mechanical stirrer |

| Boron trifluoride etherate complex (BF₃·OEt₂) | Thermometer |

| Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) | Dropping funnel |

| Ethanol | Heating mantle |

| Deionized water | Vacuum distillation apparatus |

| Toluene (for azeotropic removal of water, optional) | Filtration apparatus (e.g., Büchner funnel) |

| Anhydrous sodium sulfate (for drying) | Rotational viscometer |

| Potassium bromide (for IR spectroscopy) | Fourier Transform Infrared (FTIR) Spectrometer |

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure

Part 1: Etherification

-

Reactor Setup: Assemble a four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a dropping funnel. Ensure the setup is clean and dry.

-

Charging Reactants: Charge the flask with refined diethylene glycol and the boron trifluoride etherate complex catalyst. A typical catalyst loading is around 3 parts by weight relative to diethylene glycol.[1]

-

Heating: Begin stirring the mixture and heat it to 55°C using a heating mantle.

-

Epichlorohydrin Addition: Once the temperature is stable at 55°C, begin the dropwise addition of epichlorohydrin from the dropping funnel. An optimal molar ratio of epichlorohydrin to diethylene glycol is approximately 8:1 to favor the formation of the diglycidyl ether and minimize side reactions.[1]

-

Reaction Maintenance: After the addition of epichlorohydrin is complete, maintain the reaction mixture at 55°C for an additional 2-4 hours to ensure the reaction goes to completion.[1]

-

Removal of Excess Reactant: After the reaction period, remove the unreacted epichlorohydrin by distillation under reduced pressure.[1]

Part 2: Epoxidation and Purification

-

Base Addition: To the cooled reaction product (the halohydrin intermediate), add a solution of sodium hydroxide or potassium hydroxide in ethanol. The use of potassium hydroxide at around 30°C has been shown to yield a product with low viscosity and high yield.[1]

-

Ring-Closing Reaction: Stir the mixture vigorously. The base will induce the ring-closing reaction, forming DEGDGE and precipitating sodium or potassium chloride.

-

Salt Removal: Filter the reaction mixture to remove the precipitated salt.

-

Solvent Removal: Distill the filtrate under reduced pressure to remove ethanol and any water present.

-

Final Filtration: Perform a final hot filtration to remove any residual salt, yielding the crude this compound product.

Quantitative Data Summary

| Parameter | Value | Rationale |

| Molar Ratio (ECH:DEG) | 8:1 | To maximize the yield of the diglycidyl ether and reduce the formation of mono-ether and polyglycols.[1] |

| Catalyst Loading (BF₃·OEt₂) | ~3 parts by weight | An effective concentration for catalyzing the etherification reaction.[1] |

| Etherification Temperature | 55°C | A balance between reaction rate and minimizing side reactions.[1] |

| Epoxidation Temperature | ~30°C | Optimal for achieving a low-viscosity product with high yield using potassium hydroxide.[1] |

Product Characterization and Validation

To ensure the successful synthesis and purity of the DEGDGE, the following characterization techniques are recommended:

-

Fourier Transform Infrared (FTIR) Spectroscopy: This technique is used to confirm the chemical structure of the synthesized product. The presence of characteristic peaks for the ether linkages and the absence of the hydroxyl peak from the starting diethylene glycol are key indicators. The synthesized product can be coated on a potassium bromide sheet for analysis.[1]

-

Viscosity Measurement: The viscosity of the final product should be measured at 25°C using a rotational viscometer.[1] Low viscosity is a key quality parameter for DEGDGE as a reactive diluent.

-

Epoxy Equivalent Weight (EEW) Titration: This is a crucial quality control test to determine the epoxy value of the synthesized product. It quantifies the amount of epoxy groups per unit weight of the resin.

Safety and Handling

Hazard Identification:

-

This compound is classified as harmful if swallowed and may cause skin and serious eye irritation.[3] It is also suspected of causing genetic defects and may damage fertility or the unborn child.[4]

-

The raw materials, particularly epichlorohydrin, are toxic and should be handled with extreme care in a well-ventilated fume hood.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Safety goggles with side protection are mandatory.[4]

-

Hand Protection: Wear suitable chemical-resistant gloves tested according to EN 374.[3][4]

-

Skin and Body Protection: A lab coat or chemical-resistant suit should be worn.

-

Respiratory Protection: If there is a risk of aerosol or mist formation, a respirator is necessary.[4]

Storage and Disposal:

-

Storage: Store DEGDGE in a cool, dry place, typically between 2-8°C, in a tightly sealed container.[3][4]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Contaminated packaging should be handled in the same way as the substance itself.[4]

Mechanistic Insights

The synthesis of DEGDGE relies on well-established principles of organic chemistry. The Lewis acid catalyst, boron trifluoride etherate, activates the epoxide ring of epichlorohydrin, making it more susceptible to nucleophilic attack by the hydroxyl groups of diethylene glycol. The subsequent ring-closing reaction is a classic example of an intramolecular Williamson ether synthesis.

Reaction Mechanism Diagram

Caption: Simplified reaction mechanism for the synthesis of DEGDGE.

Conclusion

The synthesis of this compound is a well-defined process that yields a versatile and valuable chemical compound for various applications, particularly in the field of epoxy resins. By following a carefully controlled, two-step protocol, researchers and professionals can reliably produce high-quality DEGDGE. Adherence to strict safety protocols is paramount throughout the synthesis and handling of this compound and its precursors. The characterization techniques outlined in this guide are essential for validating the successful synthesis and ensuring the final product meets the required quality standards for its intended application.

References

-

This compound - Wikipedia. (n.d.). Retrieved from [Link]

-

Safety Data Sheet: Ethylene glycol diglycidyl ether - Carl ROTH. (2025, March 10). Retrieved from [Link]

-

ICSC 0619 - DIETHYLENE GLYCOL. (n.d.). Retrieved from [Link]

-

The vinyl-ether hydrolysis mechanism of diethylene glycol cleavage into... - ResearchGate. (n.d.). Retrieved from [Link]

-

Safety Data Sheet - Angene Chemical. (2021, May 1). Retrieved from [Link]

Sources

Diethylene Glycol Diethyl Ether (DEGDGE): A Technical Guide for Research and Development

Abstract

Diethylene Glycol Diethyl Ether (DEGDGE), also known as diethyl carbitol or bis(2-ethoxyethyl) ether, is a high-boiling, polar aprotic solvent with significant utility in both industrial and research settings. Its unique combination of ether linkages and alkyl groups confers excellent solvency for a wide range of organic and inorganic compounds, chemical stability, and miscibility with water. This guide provides an in-depth overview of DEGDGE, focusing on its fundamental properties, synthesis, applications in drug development, key experimental protocols, and safety considerations tailored for researchers, scientists, and drug development professionals.

Core Properties and Identification

Accurate identification and understanding of a compound's physical and chemical properties are foundational to its effective and safe use in any research or development context. DEGDGE is registered under CAS Number 112-36-7.[1]

Chemical and Physical Data

The key physicochemical properties of DEGDGE are summarized below. This data is critical for experimental design, particularly for determining appropriate reaction temperatures, purification methods (e.g., distillation), and solvent compatibility.

| Property | Value | Source(s) |

| CAS Number | 112-36-7 | [1] |

| Molecular Formula | C₈H₁₈O₃ | [1][2] |

| Molecular Weight | 162.23 g/mol | [2][3][4] |

| Appearance | Colorless liquid | [1][3][4] |

| Boiling Point | 188-189 °C (370-372 °F) at 1013 hPa | [2][3] |

| Melting Point | -44 °C to -47.7 °C (-47.2 °F to -53.9 °F) | [2][3] |

| Density | 0.906 - 0.91 g/cm³ at 20 °C | [2] |

| Flash Point | 67 - 71 °C (152.6 - 159.8 °F) - Closed Cup | [2] |

| Autoignition Temp. | 174 - 205 °C (345 - 401 °F) | [2] |

| Water Solubility | Miscible / Very Soluble | [2][3] |

| Vapor Pressure | ~0.5 hPa at 20 °C | |

| Refractive Index | ~1.4115 at 20 °C | [4] |

Structural Information

DEGDGE's structure, consisting of two ethyl groups ether-linked to a diethylene glycol backbone, is responsible for its unique properties. The ether oxygens can chelate cations, enhancing the reactivity of anions, while the ethyl groups provide lipophilic character.

Chemical Structure of DEGDGE.

Synthesis and Manufacturing

From a process development perspective, understanding the synthesis of a key solvent is crucial for assessing purity, potential impurities, and cost. DEGDGE is typically synthesized via the etherification of diethylene glycol with ethanol.[5][6] This reaction is often catalyzed by acid catalysts, such as heteropoly acids or zeolites.[5][6]

Another significant route involves the reaction of diethylene glycol monoethyl ether (also known as Ethyl CARBITOL™) with an ethylating agent. The Williamson ether synthesis provides a classic laboratory-scale approach. The choice of synthetic route can influence the impurity profile; for instance, unreacted starting materials like diethylene glycol or the monoether are common process-related impurities that may need to be removed for high-purity applications.

Applications in Research and Drug Development

DEGDGE's properties make it a versatile tool for the pharmaceutical scientist. Its high boiling point allows it to serve as a medium for reactions requiring elevated temperatures, while its ability to dissolve a wide range of compounds is invaluable.

-

Reaction Solvent: DEGDGE is particularly effective for reactions involving organometallic reagents, such as Grignard reactions and metal hydride reductions. Its stability in basic conditions and ability to solvate metal cations can lead to increased reaction rates and selectivity. It is also used as a solvent for hydroboration reactions.

-

Formulation Excipient: While the closely related Diethylene Glycol Monoethyl Ether (DEGME) is more widely documented as a pharmaceutical excipient (e.g., Transcutol®), the solvency characteristics of DEGDGE make it a subject of interest for solubilizing poorly water-soluble active pharmaceutical ingredients (APIs) in non-aqueous or specialized formulations.[7][8]

-

Purification and Extraction: Its selective solvency can be exploited in extraction processes. For example, it has been used for the extraction of gold from hydrochloric acid media on a laboratory scale.

-

Battery Research: In materials science and drug delivery device development, DEGDGE has been investigated as a component of safe electrolyte systems for lithium-ion batteries.[3]

Key Experimental Protocols

Protocol: Purity Analysis by Gas Chromatography (GC)

Assessing the purity of a solvent is a critical first step in any experiment. Gas chromatography with a flame ionization detector (GC-FID) is a standard method for determining the purity of volatile organic compounds like DEGDGE.

Objective: To determine the purity of a DEGDGE sample and identify potential volatile impurities.

Methodology:

-

System Preparation:

-

Instrument: Agilent 7890 GC (or equivalent) with FID.[9][10]

-

Column: A polar phase column like a DB-WAX (30 m x 0.25 mm I.D. x 0.25 µm film) is suitable for separating glycols and their ethers.[9]

-

Carrier Gas: Helium at a constant flow rate (e.g., 2 mL/min).[11]

-

Temperatures: Set injector to 250°C and detector to 275°C.[11]

-

-

Sample Preparation:

-

Prepare a ~1 mg/mL solution of the DEGDGE sample in a high-purity solvent like methanol or dichloromethane.

-

Prepare standard solutions of expected impurities (e.g., diethylene glycol, ethanol, diethylene glycol monoethyl ether) for identification by retention time.

-

-

GC Program:

-

Injection and Analysis:

-

Inject 0.5-1 µL of the prepared sample.

-

Record the chromatogram.

-

Calculate the purity by area percent: (Area of DEGDGE peak / Total area of all peaks) * 100.

-

Identify impurities by comparing retention times with prepared standards.

-

Causality: The choice of a polar WAX column is based on its ability to effectively separate compounds with polar ether and potential hydroxyl functionalities, providing good resolution between DEGDGE and its likely process-related impurities. The temperature ramp ensures that both lower-boiling point impurities and the high-boiling DEGDGE elute efficiently as sharp peaks.

Workflow: Use as a High-Temperature Reaction Solvent

This diagram illustrates the typical workflow for using DEGDGE as a solvent in a high-temperature organic synthesis, such as a substitution or condensation reaction.

Workflow for DEGDGE-mediated synthesis.

Safety, Handling, and Storage

Adherence to strict safety protocols is non-negotiable when working with any chemical. DEGDGE is a combustible liquid and can cause skin and eye irritation.[12][13]

-

Personal Protective Equipment (PPE): Always wear safety glasses with side-shields, chemical-resistant gloves (e.g., Neoprene, Viton), and a lab coat.[14][15]

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[12][14] Avoid contact with skin and eyes.[14] Keep away from heat, sparks, and open flames.[13][15] Ground containers to prevent electrostatic discharge.[14]

-

Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers.[12][14] Keep away from incompatible materials such as strong oxidizing agents (peroxides, nitrates), strong acids, and strong bases, as violent reactions can occur.[12][15]

-

Peroxide Formation: Like many ethers, DEGDGE may form explosive peroxides upon prolonged exposure to air and light.[2] Containers should be dated upon opening and tested for peroxides if stored for extended periods (e.g., >12 months).[12]

-

Spill & First Aid:

-

Spill: Absorb minor spills with inert material (sand, vermiculite) and place in a sealed container for disposal.[12] Remove all ignition sources.[12]

-

Skin Contact: Wash off immediately with soap and plenty of water.[13][14]

-

Eye Contact: Rinse cautiously with water for several minutes.[14]

-

Inhalation: Move person to fresh air.[14]

-

Conclusion

Diethylene Glycol Diethyl Ether is a highly versatile and effective aprotic polar solvent with a stable profile that makes it suitable for a range of applications, from high-temperature organic synthesis to materials science. For professionals in drug development and research, a thorough understanding of its properties, handling requirements, and analytical methods is essential for leveraging its benefits safely and effectively. Its high boiling point and broad solvency power ensure its continued relevance as a valuable tool in the modern laboratory.

References

- Ataman Kimya. (n.d.). DIETHYLENE GLYCOL DIETHYL ETHER.

- National Oceanic and Atmospheric Administration (NOAA). (n.d.). DIETHYLENE GLYCOL DIETHYL ETHER. CAMEO Chemicals.

- Wikipedia. (n.d.). Diethylene glycol diethyl ether.

- CymitQuimica. (n.d.). CAS 112-36-7: Diethylene Glycol Diethyl Ether.

- National Center for Biotechnology Information. (n.d.). Diethylene glycol diethyl ether. PubChem Compound Database.

- Santa Cruz Biotechnology. (n.d.). Diethylene glycol diethyl ether.

- CDH Fine Chemical. (n.d.). DIETHYLENE GLYCOL DIETHYLETHER CAS No 112-36-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- MedChemExpress. (2024). Diethylene glycol diethyl ether-SDS.

- New Jersey Department of Health. (n.d.). ETHYLENE GLYCOL DIETHYL ETHER HAZARD SUMMARY.

- Scribd. (n.d.). Diethylene Glycol Monoethyl Ether.

- Proceedings.Science. (n.d.). SYNTHESIS OF DIETHYLENE GLYCOL ETHYL ETHER FROM DIETHYLENE GLYCOL AND ETHANOL CATALIZED BY ACIDS.

- ResearchGate. (2007). Synthesis of diethylene glycol ethyl ether with diethylene glycol and ethanol by the catalysis of heteropoly acid.

- Google Patents. (n.d.). US6730815B2 - Method of producing glycol ethers.

- PubMed. (2022). Review of Pharmaceutical Applications of Diethylene Glycol Monoethyl Ether.

- Sigma-Aldrich. (n.d.). Diethylene glycol diethyl ether for synthesis 112-36-7.

- USP-NF. (2025). Diethylene Glycol Monoethyl Ether.

- ResearchGate. (2022). (PDF) Review of Pharmaceutical Applications of Diethylene Glycol Monoethyl Ether.

- TNO RESOLVER. (n.d.). Determination of diethylene glycol monoethyl ether in flavors by two-dimensional capillary gas chromatography.

- U.S. Food and Drug Administration (FDA). (2025). DEG EG Method.

- ResearchGate. (2011). Diethylene glycol monoethyl ether: An emerging solvent in topical dermatology products | Request PDF.

- Chemik Co., Ltd. (n.d.). The Role of Diethylene Glycol Divinyl Ether in Advanced Polymer Synthesis.

- Google Patents. (n.d.). CN111233635A - Synthesis method of diethylene glycol monoethyl ether.

Sources

- 1. CAS 112-36-7: Diethylene Glycol Diethyl Ether | CymitQuimica [cymitquimica.com]

- 2. DIETHYLENE GLYCOL DIETHYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. Diethylene glycol diethyl ether - Wikipedia [en.wikipedia.org]

- 4. Diethylene glycol diethyl ether | C8H18O3 | CID 8179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. proceedings.science [proceedings.science]

- 6. researchgate.net [researchgate.net]

- 7. Review of Pharmaceutical Applications of Diethylene Glycol Monoethyl Ether - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. fda.gov [fda.gov]

- 10. CN111233635A - Synthesis method of diethylene glycol monoethyl ether - Google Patents [patents.google.com]

- 11. trungtamthuoc.com [trungtamthuoc.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. nj.gov [nj.gov]

A Comprehensive Technical Guide to the Molecular Weight of Diethylene Glycol Diglycidyl Ether (DEDGE)

Abstract

This technical guide provides an in-depth exploration of the molecular weight of diethylene glycol diglycidyl ether (DEDGE), a critical parameter influencing its application as a reactive diluent and flexibilizer in epoxy resin systems. Moving beyond a simple statement of its theoretical monomeric weight, this document delves into the practical realities of molecular weight distribution in commercial grades of DEDGE. It offers detailed, field-proven methodologies for the experimental determination of molecular weight, including Size-Exclusion Chromatography (SEC/GPC) for assessing polydispersity and titrimetric determination of Epoxy Equivalent Weight (EEW) as an inverse measure of molecular weight. The causality behind experimental choices is explained, and the guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how to accurately characterize this important chemical compound.

Introduction: Beyond the Monomer

This compound (DEDGE) is an aliphatic epoxy resin widely utilized to reduce the viscosity of higher molecular weight epoxy formulations, enhancing their workability and penetration into substrates.[1][2] While the pure monomer possesses a well-defined chemical structure and theoretical molecular weight, the industrial synthesis process invariably leads to the formation of oligomeric species.[3] This results in a distribution of molecular weights, a characteristic known as polydispersity, which significantly impacts the final properties of the cured epoxy system, such as viscosity, mechanical strength, and thermal resistance.[[“]][5]

Accurate characterization of the molecular weight and its distribution is therefore not merely an academic exercise but a critical quality control parameter for ensuring batch-to-batch consistency and predictable performance in demanding applications. This guide will provide both the theoretical foundation and the practical experimental protocols necessary for a thorough analysis of DEDGE's molecular weight.

Theoretical Molecular Weight of the DEDGE Monomer

The foundational step in understanding the molecular weight of DEDGE is to calculate the theoretical value for the pure, monomeric form.

Chemical Structure and Formula

The chemical structure of the this compound monomer is characterized by a central diethylene glycol chain with a glycidyl ether group at each terminus.

Chemical Formula: C₁₀H₁₈O₅[6][7]

The IUPAC name is 2-[2-[2-(oxiran-2-ylmethoxy)ethoxy]ethoxymethyl]oxirane.[6][7] It is registered under several CAS numbers, with 4206-61-5 being highly specific to the monomer and 39443-66-8 also being commonly used, sometimes in the context of its polymers.[6][8][9]

Calculation of Molar Mass

The molecular weight (molar mass) is calculated from the chemical formula using the atomic weights of the constituent elements:

-

Carbon (C): 10 atoms × 12.011 g/mol = 120.11 g/mol

-

Hydrogen (H): 18 atoms × 1.008 g/mol = 18.144 g/mol

-

Oxygen (O): 5 atoms × 15.999 g/mol = 79.995 g/mol

Total Molecular Weight = 120.11 + 18.144 + 79.995 = 218.249 g/mol

For practical purposes, this is typically rounded to 218.25 g/mol .[7][8][10][11]

Experimental Determination of Molecular Weight and Distribution

In practice, DEDGE is not a single, pure compound but a mixture of the monomer and its oligomers. Therefore, experimental techniques are essential to determine the average molecular weights and the breadth of the molecular weight distribution.

Size-Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)

SEC (also known as GPC) is the premier technique for characterizing the molecular weight distribution of polymers.[12][13][14] The method separates molecules based on their hydrodynamic volume in solution.[12] Larger molecules, which are excluded from the pores of the column's stationary phase, elute first, followed by smaller molecules that can penetrate the pores and thus have a longer path length.[15][16]

This technique provides several key parameters:

-

Number-Average Molecular Weight (Mₙ): The total weight of all polymer chains in a sample divided by the total number of polymer chains.[13][17]

-

Weight-Average Molecular Weight (Mₙ): An average that gives more weight to larger molecules. It is more sensitive to the presence of high molecular weight species.[13][17]

-

Polydispersity Index (PDI): The ratio of Mₙ to Mₙ (PDI = Mₙ / Mₙ). A PDI of 1.0 indicates a monodisperse sample (all molecules have the same molecular weight), while higher values indicate a broader distribution of molecular weights.[17]

This protocol provides a robust starting point for the analysis of DEDGE. Optimization may be required based on the specific instrumentation and DEDGE sample.

I. Materials and Equipment:

-

GPC/SEC System: Comprising a solvent delivery pump, an autosampler, a column oven, and a refractive index (RI) detector.[12]

-

SEC Columns: A set of columns suitable for the analysis of low molecular weight polymers (e.g., polystyrene-divinylbenzene based columns with a pore size range covering 100 to 1000 Å).

-

Mobile Phase: High-purity, unstabilized tetrahydrofuran (THF).

-

Calibration Standards: A set of narrow polydispersity polystyrene standards with molecular weights ranging from approximately 100 g/mol to 10,000 g/mol .

-

Sample Preparation: DEDGE sample, THF, 0.2 µm PTFE syringe filters, and autosampler vials.

II. Methodology:

-

Preparation of the Mobile Phase: Filter and degas sufficient THF for the analysis.

-

System Equilibration: Purge the GPC system with the THF mobile phase and allow it to equilibrate at a flow rate of 1.0 mL/min until a stable baseline is achieved on the RI detector. Set the column oven temperature to 35°C.

-

Preparation of Calibration Standards:

-

Accurately weigh approximately 5 mg of each polystyrene standard into separate autosampler vials.

-

Add 1 mL of THF to each vial to achieve a concentration of 5 mg/mL.

-

Gently agitate until the standards are fully dissolved.

-

Filter each standard solution through a 0.2 µm PTFE syringe filter into a clean autosampler vial.

-

-

Calibration Curve Construction:

-

Inject the prepared polystyrene standard solutions in order of decreasing molecular weight.

-

Record the peak retention time for each standard.

-

Construct a calibration curve by plotting the logarithm of the molecular weight (log M) against the retention time. A third-order polynomial fit is typically used.

-

-

Preparation of DEDGE Sample:

-

Accurately weigh approximately 10 mg of the DEDGE sample into an autosampler vial.

-

Add 1 mL of THF to the vial.

-

Gently agitate until the sample is fully dissolved.

-

Filter the sample solution through a 0.2 µm PTFE syringe filter into a clean autosampler vial.

-

-

Sample Analysis:

-

Inject the prepared DEDGE sample solution into the GPC system.

-

Record the resulting chromatogram.

-

-

Data Analysis:

-

Using the GPC software and the generated calibration curve, calculate the Mₙ, Mₙ, and PDI of the DEDGE sample.

-

Epoxy Equivalent Weight (EEW) Titration

The Epoxy Equivalent Weight (EEW) is a crucial quality control parameter for epoxy resins. It is defined as the weight of resin in grams that contains one chemical equivalent of the epoxy group.[10] Since DEDGE is a difunctional epoxy resin (containing two epoxy groups per monomer), its molecular weight is approximately twice its EEW for the pure monomer. For oligomeric mixtures, the EEW provides an average value that is inversely proportional to the epoxy content and thus related to the average molecular weight.

The standard method for determining EEW is through titration, as outlined in ASTM D1652.[6][7][10]

This protocol is based on the principles of ASTM D1652. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

I. Reagents and Equipment:

-

Titrator: Manual or automated titration system with a suitable electrode (e.g., a glass pH electrode or a dedicated non-aqueous titration electrode).

-

Solvent: Chlorobenzene or a mixture of dichloromethane and glacial acetic acid.

-

Titrant: 0.1 N Perchloric acid (HClO₄) in glacial acetic acid.

-

Reagent: Tetraethylammonium bromide (TEABr) solution in glacial acetic acid.

-

Indicator: Crystal violet solution.

-

Analytical Balance: Accurate to 0.1 mg.

-

Glassware: Beakers, flasks, burette.

II. Methodology:

-

Titrant Standardization: Standardize the 0.1 N perchloric acid solution against a primary standard such as potassium hydrogen phthalate.

-

Sample Preparation:

-

Accurately weigh approximately 0.3-0.5 g of the DEDGE sample into a 150 mL beaker.

-

Record the weight to the nearest 0.1 mg.

-

Add 25 mL of the chosen solvent (e.g., chlorobenzene) and stir until the sample is completely dissolved.

-

-

Titration Procedure:

-

Add 10 mL of the tetraethylammonium bromide solution to the dissolved sample.

-

Add 3-4 drops of the crystal violet indicator solution. The solution should turn a violet-blue color.

-

Titrate the solution with the standardized 0.1 N perchloric acid. The endpoint is reached when the color of the solution changes from blue to a stable green.[7] For potentiometric titration, the endpoint is the point of maximum inflection on the titration curve.

-

Record the volume of titrant used.

-

-

Blank Determination: Perform a blank titration using the same quantities of all reagents but without the DEDGE sample.

-

Calculation:

-

Calculate the Epoxy Equivalent Weight (EEW) using the following formula:

EEW (g/eq) = (W × 1000) / [(V - B) × N]

Where:

-

W = Weight of the DEDGE sample in grams.

-

V = Volume of perchloric acid titrant used for the sample in mL.

-

B = Volume of perchloric acid titrant used for the blank in mL.

-

N = Normality of the perchloric acid titrant.

-

-

Mass Spectrometry (MS)

Advanced mass spectrometry techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS) can provide detailed information about the molecular weight distribution of DEDGE.[8][18][19][20] These methods can resolve individual oligomers and identify their structures, offering a more granular view than SEC. However, they are more complex and less commonly used for routine quality control compared to SEC and EEW titration.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow for the comprehensive characterization of DEDGE molecular weight.

Caption: Workflow for DEDGE molecular weight characterization.

Data Presentation and Interpretation

The quantitative data obtained from the experimental analyses should be presented in a clear and structured format for easy comparison and interpretation.

Table 1: Physicochemical Properties of this compound (Monomer)

| Property | Value | Source(s) |

| Chemical Formula | C₁₀H₁₈O₅ | [6][7][10] |

| Molecular Weight | 218.25 g/mol | [7][8][10][11] |

| CAS Number | 4206-61-5 / 39443-66-8 | [6][7][8][9] |

| Appearance | Colorless to light yellow liquid | [8][18] |

| Density | ~1.14 g/mL at 25 °C | [1][8] |

Table 2: Example Results from Experimental Analysis of a Commercial DEDGE Sample

| Parameter | Value | Method |

| Number-Average Molecular Weight (Mₙ) | 235 g/mol | SEC/GPC |

| Weight-Average Molecular Weight (Mₙ) | 255 g/mol | SEC/GPC |

| Polydispersity Index (PDI) | 1.085 | SEC/GPC |

| Epoxy Equivalent Weight (EEW) | 125 g/eq | ASTM D1652 Titration |

Interpretation:

The data in Table 2 indicates that the commercial DEDGE sample is not purely monomeric. The Mₙ and Mₙ values are higher than the theoretical molecular weight of the monomer (218.25 g/mol ), and the PDI is greater than 1.0, confirming the presence of oligomers. The EEW is also lower than the theoretical value for the monomer (218.25 / 2 = 109.125 g/eq), which is consistent with the presence of higher molecular weight species that have a lower epoxy content per unit weight.

The relationship between molecular weight and viscosity is direct and significant; as the average molecular weight and polydispersity increase, the viscosity of the DEDGE will also increase.[[“]][5] This has a direct impact on its effectiveness as a reactive diluent.

Conclusion

The molecular weight of this compound is a multifaceted parameter that extends beyond the theoretical value of its monomer. A comprehensive understanding requires the application of analytical techniques such as Size-Exclusion Chromatography and Epoxy Equivalent Weight titration to account for the polydispersity inherent in commercial products. The detailed protocols and interpretive guidance provided in this technical guide equip researchers and professionals with the necessary tools to accurately characterize DEDGE, ensuring its optimal performance and the consistency of the resulting epoxy systems.

References

-

This compound CAS#: 39443-66-8 . ChemWhat. [Link]

-

This compound - Wikipedia . Wikipedia. [Link]

-

Quantitative characterization of solid epoxy resins using comprehensive two dimensional liquid chromatography coupled with electrospray ionization-time of flight mass spectrometry . PubMed. [Link]

-

Determination of epoxy equivalent weight of glycidyl ether based epoxides via near infrared spectroscopy - ResearchGate . ResearchGate. [Link]

-

What is the relationship between molecular weight and viscosity in complex fluids? . Consensus. [Link]

-

This compound - CAS Common Chemistry . CAS Common Chemistry. [Link]

-

What is size exclusion chromatography resin? 2024 Ultimate Guide - Bestchrom . Bestchrom. [Link]

-

Comparative study of reactive diluents with different molecular structures on the curing properties of epoxy adhesives and the interface bonding properties with mortar | Request PDF . ResearchGate. [Link]

-

Size-exclusion chromatography | UAB LT BIOTECH . UAB LT BIOTECH. [Link]

-

An Overview of Size Exclusion Chromatography Applied to Polymers and Coatings . Paint.org. [Link]

-

Any relation between resin viscosity(mPa*s)and resin relative molecule weight?why the former is used in manufacture? | ResearchGate . ResearchGate. [Link]

-

On the Behavior of the Ethylene Glycol Components of Polydisperse Polyethylene Glycol PEG200 - PMC - PubMed Central . PubMed Central. [Link]

-

Study of RF-excited Diethylene Glycol Dimethyl Ether Plasmas by Mass Spectrometry - Unesp . Unesp. [Link]

-

Ethylene glycol diglycidyl ether - MassBank . MassBank. [Link]

-

Disentangle a Complex MALDI TOF Mass Spectrum of Polyethylene Glycols into Three Separate Spectra via Selective Formation of Protonated Ions and Sodium or Potassium Adducts - TUE Research portal . Eindhoven University of Technology. [Link]

-

GPC - Gel Permeation Chromatography - ResearchGate . ResearchGate. [Link]

-

POLY(ETHYLENE GLYCOL) DIGLYCIDYL ETHER - ChemBK . ChemBK. [Link]

-

MALDI-TOF Mass Spectrometry in Clinical Analysis and Research - PMC - NIH . PubMed Central. [Link]

-

POLYMERS: MOLECULAR WEIGHT DETERMINATION GEL PERMEATION CHROMATOGRAPY /SEC | PPTX - Slideshare . Slideshare. [Link]

-

MALDI-TOF MS as rapid and high-throughput bacterial identification tool . Belgian Co-ordinated Collections of Micro-organisms. [Link]

-

GPC Molecular Weight Analysis - ResolveMass Laboratories Inc. ResolveMass Laboratories Inc. [Link]

-

Modification of Alkali Lignin with Poly(Ethylene Glycol) Diglycidyl Ether to Be Used as a Thickener in Bio-Lubricant Formulations - MDPI . MDPI. [Link]

Sources

- 1. specialchem.com [specialchem.com]

- 2. researchgate.net [researchgate.net]

- 3. On the Behavior of the Ethylene Glycol Components of Polydisperse Polyethylene Glycol PEG200 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. consensus.app [consensus.app]

- 5. researchgate.net [researchgate.net]

- 6. "Determination of Epoxy Equivalent Weight of Glycidyl Ether Based Epoxi" by Monoj Pramanik, Sharathkumar K. Mendon et al. [aquila.usm.edu]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Epoxy value - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. docs.paint.org [docs.paint.org]

- 13. researchgate.net [researchgate.net]

- 14. POLYMERS: MOLECULAR WEIGHT DETERMINATION GEL PERMEATION CHROMATOGRAPY /SEC | PPTX [slideshare.net]

- 15. What is size exclusion chromatography resin? 2024 guide - Bestchrom [bestchrom.com]

- 16. Size-exclusion chromatography | UAB LT BIOTECH [ltbiotech.lt]

- 17. resolvemass.ca [resolvemass.ca]

- 18. Quantitative characterization of solid epoxy resins using comprehensive two dimensional liquid chromatography coupled with electrospray ionization-time of flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. repositorio.unesp.br [repositorio.unesp.br]

- 20. research.tue.nl [research.tue.nl]

A Researcher's Guide to the Spectroscopic Characterization of DEGDGE: Integrated FTIR and NMR Analysis

Abstract

This technical guide provides a comprehensive framework for the spectroscopic analysis of Diethylene Glycol Dicyandiamide Guanylurea Dicyandiamide Ether (DEGDGE), a complex molecule characterized by its ether backbone and multiple nitrogen-rich functional groups. Tailored for researchers, scientists, and professionals in drug development and material science, this document outlines detailed, field-proven protocols for structural elucidation using Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. By explaining the causality behind experimental choices and integrating data from both techniques, this guide serves as a practical resource for unambiguous characterization, quality control, and further development of DEGDGE-based materials.

Introduction to DEGDGE and the Imperative for Spectroscopic Analysis

Unveiling the Structure of DEGDGE

The compound "Diethyleneglycol dicyanodiamide guanylurea dicyandiamide ether" (DEGDGE) is not a standard catalog chemical but represents a complex structure likely formed through the reaction of diethyleneglycol with cyanoguanidine (dicyandiamide) and related nitrogen-rich precursors. Based on its nomenclature, a plausible core structure involves a diethyleneglycol (DEG) unit, –O–CH₂–CH₂–O–CH₂–CH₂–O–, which is ether-linked to reactive nitrogenous moieties like biguanide, guanylurea, and dicyandiamide. These functional groups are prevalent in pharmaceuticals, resins, and cross-linking agents.

Given this complexity, precise structural verification is paramount. Spectroscopic techniques are non-destructive and highly informative, making them indispensable tools for confirming the identity, purity, and structural integrity of such molecules.

The Synergy of FTIR and NMR Spectroscopy

FTIR and NMR spectroscopy provide complementary information, and their combined use offers a powerful strategy for comprehensive molecular characterization[1][2].

-

FTIR Spectroscopy excels at identifying specific functional groups by probing their characteristic vibrational frequencies. For DEGDGE, this allows for the rapid confirmation of key structural motifs such as ether linkages (C-O-C), amine groups (N-H), and nitrile (C≡N) or imine (C=N) bonds[3][4][5].

-

NMR Spectroscopy maps the chemical environment of magnetically active nuclei (primarily ¹H and ¹³C), revealing the connectivity and spatial relationships of atoms. This technique is unparalleled for determining the precise carbon-hydrogen framework and elucidating how the different structural components of DEGDGE are linked together[6][7].

This guide will detail the application of both methods, demonstrating how their synergistic interpretation leads to a validated structural assignment.

Fourier-Transform Infrared (FTIR) Spectroscopy of DEGDGE

FTIR analysis serves as the first-line technique for confirming the presence of essential functional groups within the DEGDGE structure. The Attenuated Total Reflectance (ATR) sampling method is highly recommended for its speed, ease of use, and minimal sample preparation requirements[8][9].

Experimental Protocol: ATR-FTIR

This protocol ensures reproducible, high-quality data for solid or viscous liquid samples of DEGDGE.

Instrumentation:

-

FTIR Spectrometer equipped with a single-reflection ATR accessory (e.g., diamond or zinc selenide crystal)[10].

Procedure:

-

Instrument Preparation: Ensure the spectrometer is powered on and has been adequately purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

-

Background Collection: Before analyzing the sample, collect a background spectrum with the clean, empty ATR crystal[11]. This step is critical as it references the instrument's state and is subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the DEGDGE sample (typically 1-2 mg for a solid) directly onto the center of the ATR crystal. Ensure complete coverage of the crystal surface[11].

-

Apply Pressure: Use the ATR's integrated pressure arm to apply firm, consistent pressure. This ensures optimal contact between the sample and the crystal, which is essential for a strong, high-quality signal[8][10].

-

Spectral Acquisition: Acquire the sample spectrum. Typical parameters are:

-

Scan Range: 4000–400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32 to 64 scans are averaged to improve the signal-to-noise ratio[11].

-

-

Cleaning: After the measurement, retract the pressure arm, remove the sample, and clean the ATR crystal meticulously with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue[8][11].

Data Interpretation: Characteristic Vibrations of DEGDGE

The resulting FTIR spectrum should be analyzed for absorption bands corresponding to the predicted functional groups of DEGDGE.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity | Rationale & Comments |

| 3500 - 3100 | N-H Stretch | Amines (-NH₂), Imines (=N-H) | Strong, Broad | The presence of multiple amine and imine groups in the biguanide and guanylurea moieties will result in a prominent broad band due to hydrogen bonding[4][12]. |

| 2950 - 2850 | C-H Stretch | Aliphatic (-CH₂-) | Medium-Strong | Corresponds to the symmetric and asymmetric stretching of the methylene groups in the diethyleneglycol backbone[13]. |

| ~2195 | C≡N Stretch | Nitrile (from Dicyandiamide) | Medium-Sharp | If unreacted dicyandiamide is present or part of the final structure, a characteristic nitrile peak will appear in this region. |

| 1700 - 1550 | C=N Stretch / N-H Bend | Biguanide, Guanylurea | Strong, Multiple Bands | This complex region will contain overlapping stretching vibrations of C=N bonds and bending (scissoring) vibrations of N-H groups, confirming the nitrogen-rich heterocycles[4][5][14]. |

| 1300 - 1000 | C-O-C Stretch | Ether | Strong | A very strong, characteristic band for the asymmetric C-O-C stretch of the diethyleneglycol ether backbone is expected around 1120-1070 cm⁻¹[3][13][15][16]. This is a key diagnostic peak. |

Visualization: FTIR Workflow

Caption: A streamlined workflow for DEGDGE analysis using ATR-FTIR.

Nuclear Magnetic Resonance (NMR) Spectroscopy of DEGDGE

NMR spectroscopy provides the atomic-level detail required to confirm the carbon-hydrogen framework and the connectivity between the diethyleneglycol backbone and the nitrogenous side chains.

Experimental Protocol: ¹H and ¹³C NMR

Proper sample preparation is fundamental to acquiring high-quality NMR spectra[17].

Materials & Equipment:

-

NMR Spectrometer (e.g., 400 MHz or higher for better resolution).

-

High-quality 5 mm NMR tubes[18].

-

Deuterated solvent (e.g., DMSO-d₆, D₂O). The choice is critical: the solvent must fully dissolve the sample without reacting with it. DMSO-d₆ is often an excellent choice for polar, hydrogen-bonding molecules like DEGDGE.

-

Analytical balance and pipettes.

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of DEGDGE for ¹H NMR or 20-30 mg for ¹³C NMR[19].

-

Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial[19][20]. Gentle vortexing or sonication may be required to ensure complete dissolution.

-

Filter the solution through a pipette with a small cotton or glass wool plug directly into the NMR tube to remove any particulate matter, which can degrade spectral quality[18][20].

-

The final sample height in the tube should be between 4-5 cm[18][19].

-

-

Instrument Setup:

-

Insert the sample into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. This is a crucial step to obtain sharp, well-resolved peaks.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, this experiment will require a significantly longer acquisition time.

-

(Optional but Recommended) Perform 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to definitively assign proton and carbon signals and confirm connectivity.

-

Data Interpretation: Predicted Chemical Shifts for DEGDGE

The chemical shifts (δ) are highly dependent on the final, precise structure of DEGDGE. The following table provides an educated prediction based on the constituent parts.

| Nucleus | Predicted δ (ppm) | Structural Assignment | Rationale & Comments |

| ¹H | 7.5 - 6.0 | N-H | Protons on nitrogen atoms are highly variable and often appear as broad signals due to exchange and quadrupole effects. Their chemical shift is sensitive to concentration, solvent, and pH[21]. |

| ¹H | 3.8 - 3.5 | -O-CH₂ -CH₂ -O- | Methylene protons within the diethyleneglycol ether backbone. These will likely appear as complex multiplets or distinct triplets depending on their proximity to the nitrogenous groups[22]. |

| ¹³C | 165 - 155 | C =N | Carbons involved in imine or guanidinium-type bonds. These are highly deshielded and appear far downfield[23]. |

| ¹³C | 75 - 65 | -O-C H₂- | Carbons of the diethyleneglycol backbone directly attached to an ether oxygen. The exact shift will depend on the substituent at the other end of the oxygen[24][25][26]. |

Visualization: NMR Workflow

Caption: A comprehensive workflow for DEGDGE structural analysis via NMR.

Integrated Analysis: A Self-Validating System

The true power of this analytical approach lies in combining the data from both FTIR and NMR.

-

Initial Hypothesis from FTIR: The FTIR spectrum confirms the presence of the key building blocks: N-H bonds, an ether backbone (strong C-O-C stretch), and C=N systems. This validates that a reaction has occurred and the expected functional groups are present.

-

Structural Elucidation by NMR: The NMR spectra provide the definitive map. The ¹H and ¹³C signals for the diethyleneglycol unit should be clearly identifiable. The key is to observe how these signals are shifted compared to pure diethyleneglycol[22][24], which indicates their new chemical environment due to bonding with the nitrogenous groups.

-

Cross-Validation: If the NMR data suggests a specific connectivity, the implications for the functional groups should be consistent with the FTIR data. For example, if NMR confirms the formation of a biguanide linkage, the C=N and N-H vibrations in the FTIR spectrum must be present in the expected regions. This cross-validation creates a self-validating system, significantly increasing confidence in the final structural assignment.

Conclusion

The robust characterization of complex molecules like DEGDGE is a critical step in research and development. By following the detailed FTIR and NMR protocols outlined in this guide, researchers can obtain high-quality, reproducible data. An integrated analytical approach, where the functional group information from FTIR is used to support the detailed connectivity map from NMR, provides an authoritative and trustworthy method for complete structural elucidation. This ensures the scientific integrity of subsequent studies and applications involving this unique compound.

References

- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.

- University of Minnesota Twin Cities. (n.d.). NMR Sample Preparation. College of Science and Engineering.

- ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample.

- Unknown. (n.d.). NMR Sample Preparation.

-

Hornak, J. P. (n.d.). Sample Preparation. Retrieved from [Link]

- Smith, B. C. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online.

- Kaushik, P., Shakil, N. A., Kumar, J., & Watterson, A. C. (n.d.). Synthesis and Characterization of Novel Poly(ethylene glycol) Based Amphiphilic Polymers. ResearchGate.

- ChemicalBook. (n.d.). Diethylene glycol(111-46-6) 1H NMR spectrum.

- Unknown. (n.d.). Synthesis and Characterization of Biguanide and Biguanidium Surfactants for Efficient and Recyclable Application in the Suzuki–Miyaura Reaction. PMC - NIH.

- Unknown. (n.d.). A structural basis for biguanide activity. PMC - NIH.

- Unknown. (2023, February 27). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. YouTube.

- Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.

- Unknown. (n.d.). Synthesis and Characterisation of Hydrogels Based on Poly (N-Vinylcaprolactam) with Diethylene Glycol Diacrylate. PMC - NIH.

- Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra.

- Unknown. (n.d.). Supplementary Information.

- ChemicalBook. (n.d.). Diethylene glycol(111-46-6) 13C NMR spectrum.

- Unknown. (2023, July 28). Synthesis, Characterization and Structural Analysis of Two New Biguanide Complexes. MDPI.

- Unknown. (n.d.). FTIR spectra in (a) C=O and (b) C–O–C and (c) NH vibrational regions. ResearchGate.

- Unknown. (n.d.). Biguanide–transition metals complexes as potential drug for hyperglycemia treatment. RSC Publishing.

- SOP Guide for Pharma. (2025, June 26). Analytical Method Development: ATR-FTIR Method SOP – V 2.0.

- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.

- Unknown. (n.d.). Synthesis and Characterization of Poly(Ethylene Glycol) Based Thermo-Responsive Hydrogels for Cell Sheet Engineering. MDPI.

- Unknown. (n.d.). Representation of biguanide, biguanidium hydrochloride, and metformin... ResearchGate.

- Unknown. (n.d.). FTIR spectra of dicyandiamide condensed in the bulk (A) and in the salt melt (B) and their respective PXRD patterns (C) and (D). ResearchGate.

- Unknown. (n.d.). The FTIR spectra of (a) KIT-5, (b) KIT-5-NH2, (c) KIT-5-biguanidine,... ResearchGate.

- Benchchem. (n.d.). Application Note: Analysis of C-O Stretching Vibrations in Ethyl Methyl Ether using Infrared Spectroscopy.

- ChemicalBook. (n.d.). Ethylene glycol diethyl ether(629-14-1) 13C NMR spectrum.

- SpectraBase. (n.d.). Diethylene glycol - Optional[1H NMR] - Spectrum.

- SpectraBase. (n.d.). N-Guanylurea sulfate salt hydrate.

- SpectraBase. (n.d.). Diethylene glycol - Optional[13C NMR] - Chemical Shifts.

- The Royal Society of Chemistry. (n.d.). Interpolyelectrolyte complexes of a biguanide cationic polyelectrolyte: formation of core/corona nanoparticles with double-hydro.

- Unknown. (n.d.). H-NMR spectrum of (a) PHMB, (b) FBS, and (c) FPS. ResearchGate.

- Unknown. (2018, August 2). Biguanide Iridium(III) Complexes with Potent Antimicrobial Activity. ACS Publications.

- Unknown. (2025, August 7). Synthesis and Characterization of Novel Poly(ethylene glycol) Based Amphiphilic Polymers. Semantic Scholar.

- Unknown. (2020, June 16). Biguanide–transition metals complexes as potential drug for hyperglycemia treatment. RSC Advances (RSC Publishing). DOI:10.1039/D0RA04059B.

- Unknown. (n.d.). FTIR spectra of dicyandiamide, adipic acid, and the products of the reaction mixture dissolved in diethylene glycol dibutyl ether. ResearchGate.

- Unknown. (2025, August 5). The determination of the diethylene glycol incorporated in poly(ethylene terephthalate). ResearchGate.

- ChemicalBook. (n.d.). Dicyandiamide(461-58-5) 1H NMR spectrum.

- ChemicalBook. (n.d.). Ethylene glycol(107-21-1) 1H NMR spectrum.

- SpectraBase. (n.d.). Di(ethylene glycol) dibenzoate - Optional[13C NMR] - Chemical Shifts.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the... Journal of Organic Chemistry.

- Unknown. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education - ACS Publications.

- JASCO Global. (2021, April 22). Tips of FTIR-ATR measurement (ATR correction).

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Thermo Fisher Scientific. (n.d.). Yin and yang in chemistry education: the complementary nature of FTIR and NMR spectroscopies.

- SIELC Technologies. (n.d.). Guanylurea.

- Unknown. (n.d.). The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. PubMed.

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. mdpi.com [mdpi.com]

- 5. Biguanide–transition metals complexes as potential drug for hyperglycemia treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis and Characterization of Biguanide and Biguanidium Surfactants for Efficient and Recyclable Application in the Suzuki–Miyaura Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A structural basis for biguanide activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. agilent.com [agilent.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 11. Analytical Method Development: ATR-FTIR Method SOP – V 2.0 – SOP Guide for Pharma [pharmasop.in]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. spectroscopyonline.com [spectroscopyonline.com]

- 16. rockymountainlabs.com [rockymountainlabs.com]

- 17. organomation.com [organomation.com]

- 18. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 19. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 20. sites.bu.edu [sites.bu.edu]

- 21. researchgate.net [researchgate.net]

- 22. Diethylene glycol(111-46-6) 1H NMR spectrum [chemicalbook.com]

- 23. rsc.org [rsc.org]

- 24. Diethylene glycol(111-46-6) 13C NMR spectrum [chemicalbook.com]

- 25. Ethylene glycol diethyl ether(629-14-1) 13C NMR spectrum [chemicalbook.com]

- 26. spectrabase.com [spectrabase.com]

diethylene glycol diglycidyl ether reaction mechanism

An In-Depth Technical Guide to the Reaction Mechanisms of Diethylene Glycol Diglycidyl Ether

Abstract

This compound (DGEG) is a low-viscosity, water-soluble aliphatic epoxy resin widely utilized as a reactive diluent, a flexible cross-linking agent, and a foundational monomer in the synthesis of advanced polymers. Its utility spans from industrial coatings and adhesives to sophisticated biomedical applications, including hydrogel formation for drug delivery and tissue engineering.[1][2] The reactivity of DGEG is governed by its two terminal epoxide rings, which are susceptible to ring-opening reactions initiated by a diverse range of chemical species. A comprehensive understanding of these reaction mechanisms is paramount for researchers, scientists, and drug development professionals to precisely control network formation, tailor final material properties, and innovate novel applications. This guide provides an in-depth exploration of the core reaction mechanisms of DGEG, detailing the synthesis, curing pathways, and the analytical techniques essential for their characterization.

Molecular Structure and Synthesis

This compound (IUPAC name: 2-[2-[2-(oxiran-2-ylmethoxy)ethoxy]ethoxymethyl]oxirane) is characterized by a flexible diethylene glycol backbone flanked by two glycidyl ether functional groups.[3] This structure imparts a low viscosity and a degree of hydrophilicity, making it an excellent modifier for more viscous epoxy resins like those based on bisphenol-A (DGEBA).[2]

Synthesis Pathway

The predominant industrial synthesis of DGEG involves a two-step process utilizing diethylene glycol and epichlorohydrin as primary reactants.[4]

-

Etherification (Addition Reaction): The first step is a Lewis acid-catalyzed addition of the hydroxyl groups of diethylene glycol to the epoxide ring of epichlorohydrin. Boron trifluoride ether complex (BF₃·OEt₂) is a commonly employed catalyst.[4] This reaction opens the epoxide ring to form a halohydrin ether intermediate.

-

Dehydrohalogenation (Ring-Closing): The second step involves the addition of a strong base, typically sodium hydroxide (NaOH), which facilitates an intramolecular nucleophilic substitution. The alkoxide formed by the deprotonation of the secondary hydroxyl group attacks the carbon bearing the chlorine atom, displacing the chloride ion and forming the new epoxide ring.[4][5]

The synthesis is a classic example of Williamson ether synthesis followed by an intramolecular cyclization. Controlling the stoichiometry, temperature, and catalyst concentration is critical to maximize the yield of the diglycidyl ether and minimize side reactions.[4]

Caption: Reaction mechanism of DGEG with a primary amine curing agent.

Anhydride Curing

Curing with cyclic anhydrides is another important route, often employed for applications requiring high thermal stability and excellent electrical properties. [6]Unlike amine curing, this mechanism is more complex and typically requires an initiator or catalyst, such as a tertiary amine or an alcohol.

The reaction is initiated by the opening of the anhydride ring by a nucleophile, usually a hydroxyl group present on the epoxy resin backbone or as an impurity. [6]

-

Initiation: A hydroxyl group attacks the carbonyl carbon of the anhydride, opening the ring to form a monoester and a carboxylic acid.

-

Propagation: The newly formed carboxylic acid then reacts with an epoxy group to generate a hydroxyl-ester and another hydroxyl group. This new hydroxyl group can then react with another anhydride molecule, propagating the chain reaction.

This process creates a polyester network. The ratio of anhydride to epoxy groups is a critical parameter that dictates the cross-link density and final properties of the thermoset. [6]

Cationic Ring-Opening Polymerization

DGEG can also undergo cationic ring-opening polymerization to form polyether networks. This mechanism is typically initiated by superacids, which can be generated photochemically from photoinitiators (e.g., diaryliodonium salts) or by the direct addition of strong Lewis or Brønsted acids. [7][8]

-

Initiation: The superacid protonates the oxygen atom of the epoxide ring, forming a highly reactive tertiary oxonium ion.

-

Propagation: A lone pair of electrons from the oxygen of another DGEG monomer attacks one of the carbons of the activated oxonium ion. This opens the ring and regenerates the oxonium ion at the end of the newly extended chain.

This chain reaction mechanism leads to the formation of long polyether chains. Since DGEG is bifunctional, a cross-linked network is formed. Cationic polymerization is often very rapid and can be initiated by UV light, making it suitable for fast-curing coatings and 3D printing applications. [7][8]

Caption: Cationic ring-opening polymerization of DGEG.

Experimental Characterization and Protocols

Validating reaction mechanisms and quantifying the extent of cure are essential for quality control and material development. Several analytical techniques are routinely employed for this purpose.

Data Presentation: Curing Kinetics

Differential Scanning Calorimetry (DSC) is a powerful tool for studying the curing kinetics by measuring the heat flow associated with the exothermic cross-linking reactions. [9]

| Parameter | Description | Typical Value (DGEG/Amine System) | Reference |

|---|---|---|---|

| Onset Temperature (T_onset) | The temperature at which the curing reaction begins to be detectable. | 50 - 90 °C | [9] |

| Peak Temperature (T_peak) | The temperature at which the curing reaction rate is at its maximum. | 100 - 150 °C | [9] |

| Heat of Reaction (ΔH_total) | The total heat evolved during the curing process, proportional to the total number of bonds formed. | 350 - 500 J/g | [9] |

| Glass Transition Temp. (T_g) | The temperature at which the cured polymer transitions from a rigid, glassy state to a more flexible, rubbery state. It is a measure of the cross-link density. | Varies widely with curing agent and cure cycle. | [2]|

Experimental Protocols

FTIR spectroscopy is used to monitor the chemical changes during the curing reaction by tracking the disappearance of reactant functional groups and the appearance of product functional groups. [10][11][12]

-

Objective: To quantify the conversion of epoxy groups over time.

-

Methodology:

-

Prepare the reactive mixture (DGEG and curing agent) at the desired stoichiometry.

-

Place a small drop of the mixture between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

-

Place the assembly in a heated transmission cell inside the FTIR spectrometer.

-

Record spectra at regular time intervals as the sample is heated according to the desired cure schedule.

-

Monitor the decrease in the area of the epoxide ring absorption band, typically located around 915 cm⁻¹ . [12] 6. Monitor the increase in the broad hydroxyl (-OH) absorption band around 3200-3600 cm⁻¹ for amine or anhydride cure systems. [10] 7. Calculate the epoxy conversion (α) using the following formula, often normalizing against a non-reacting internal standard peak (e.g., a C-H stretching band): α(t) = [A₀ - A(t)] / A₀ where A₀ is the initial absorbance of the epoxy peak and A(t) is the absorbance at time t.

-

DSC is used to determine the key kinetic parameters of the curing reaction.

-

Objective: To determine T_onset, T_peak, and ΔH_total of the DGEG curing reaction.

-

Methodology (Non-isothermal scan):

-

Accurately weigh 5-10 mg of the uncured DGEG/curing agent mixture into an aluminum DSC pan.

-

Seal the pan hermetically. Place an empty, sealed pan in the reference position.

-

Heat the sample in the DSC instrument from ambient temperature to ~250-300 °C at a constant heating rate (e.g., 5, 10, or 20 °C/min).

-

Record the heat flow as a function of temperature.

-

The resulting thermogram will show an exothermic peak.

-